molecular formula C3H4Cl2O B569563 1,3-Dichloroacetone-D4 CAS No. 350818-52-9

1,3-Dichloroacetone-D4

Cat. No.: B569563
CAS No.: 350818-52-9
M. Wt: 130.988
InChI Key: SUNMBRGCANLOEG-LNLMKGTHSA-N
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Description

1,3-Dichloroacetone-D4 is a deuterated form of 1,3-dichloroacetone, a dihaloketone derivative. This compound is characterized by the presence of two chlorine atoms attached to the first and third carbon atoms of the acetone molecule, with deuterium atoms replacing the hydrogen atoms. It is a crystalline solid with a melting point of 39-41°C and is known for its high chemical reactivity due to the presence of three vicinal electrophilic carbons .

Mechanism of Action

Target of Action

The primary target of 1,3-Dichloroacetone-D4 is free cysteine side-chains in proteins . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds.

Mode of Action

This compound interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge, effectively creating a bond between two cysteine residues . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .

Biochemical Pathways

The SN2 reaction mediated by this compound affects the biochemical pathways involved in peptide dimerization . Dimerization of peptides is a strategy to increase binding affinity, potency, and/or resistance to inactivation for peptide agonists and antagonists . The creation of bicyclic dimeric peptides can lead to greater structural complexity and potentially enhanced biological activity .

Pharmacokinetics

One of the acetone-linked dimeric peptides synthesized using this compound was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that peptides synthesized using this compound may have enhanced stability and potentially improved bioavailability.

Result of Action

The result of the action of this compound is the formation of bicyclic dimeric peptides . These peptides have increased structural complexity compared to their monomeric counterparts. The increased complexity could potentially enhance the peptides’ biological activity, including their binding affinity and resistance to inactivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloroacetone-D4 can be synthesized through the chlorination of deuterated acetone in methanol. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent. An alternative method involves the in situ formation of a lithium carbenoid, such as chloromethyllithium, which reacts with the ethyl ester of deuterated chloroacetic acid .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloroacetone-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted acetones, unsaturated ketones, and various cyclic compounds. The specific products depend on the nature of the nucleophile and the reaction conditions .

Scientific Research Applications

1,3-Dichloroacetone-D4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloroacetone: The non-deuterated form of the compound, which has similar reactivity but different isotopic composition.

    1,3-Dichloro-2-propanol: A related compound with a hydroxyl group instead of a carbonyl group.

    1,3-Dibromoacetone: A similar compound with bromine atoms instead of chlorine atoms.

    1,3-Difluoroacetone: A compound with fluorine atoms instead of chlorine atoms.

Uniqueness

1,3-Dichloroacetone-D4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable in various research applications, including mechanistic studies and the development of deuterium-labeled drugs .

Properties

IUPAC Name

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNMBRGCANLOEG-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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